厄贝沙坦 N-三苯甲基杂质

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

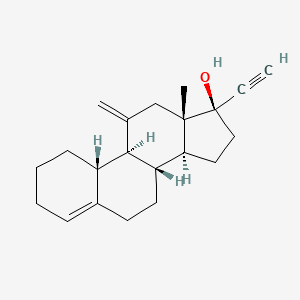

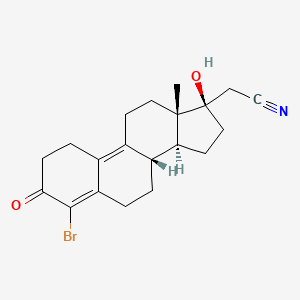

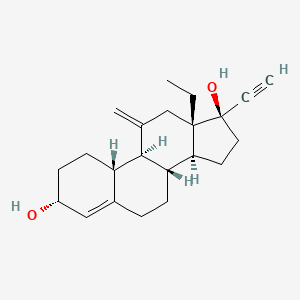

Irbesartan N-Trityl Impurity is a specific impurity of Irbesartan . Its chemical name is 2-Butyl-3-[[4-[2-(2-trityl-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one .

Synthesis Analysis

The synthesis of Irbesartan N-Trityl Impurity involves several steps. The key steps include tetrazole formation from secondary amide for the preparation of the key intermediate, N-alkylation, and debenzylation . The impurities were isolated and unambiguously identified by NMR, IR, UV, and mass spectra .Molecular Structure Analysis

The molecular structure of Irbesartan N-Trityl Impurity was identified by NMR, IR, UV, and mass spectra . The EI mass spectrum displayed the molecular ion of the compound at specific m/z values .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Irbesartan N-Trityl Impurity include the condensation of specific intermediates, tetrazole formation, N-alkylation, and debenzylation . The reaction products were characterized using various spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of Irbesartan N-Trityl Impurity can be analyzed using various techniques such as powder X-ray diffraction, Fourier transform infrared spectroscopy (FT-IR), thermal analysis, and solution-state NMR .科学研究应用

Pharmaceutical Synthesis and Production

Irbesartan N-Trityl Impurity plays a crucial role in the synthesis of the antihypertensive drug, Irbesartan. During the production process, understanding and controlling impurities like the N-Trityl variant is essential for ensuring the quality and efficacy of the final pharmaceutical product .

Impurity Profiling and Characterization

In pharmaceutical research, impurity profiling is vital for drug approval and regulatory compliance. The N-Trityl Impurity of Irbesartan can be characterized using techniques like NMR, Mass Spectrometry, and IR to understand its structure and behavior in the synthesis process .

Drug Safety and Efficacy Studies

The presence of impurities can affect the safety and efficacy of a drug. Studying the N-Trityl Impurity helps in assessing the potential risks and pharmacological impacts it may have when present in the final Irbesartan product .

Process Optimization

Research into impurities like the N-Trityl variant informs process optimization strategies. By understanding how this impurity forms, researchers can modify the synthesis pathway to minimize its presence, leading to more efficient and cost-effective manufacturing processes .

Environmental Impact Assessment

The synthesis and disposal of pharmaceutical impurities can have environmental implications. Studying the N-Trityl Impurity is important for developing eco-friendly synthesis routes and waste management practices that mitigate the environmental impact of Irbesartan production .

安全和危害

作用机制

Target of Action

Irbesartan, the parent compound of Irbesartan N-Trityl Impurity, is a non-peptide angiotensin II receptor antagonist . It primarily targets the angiotensin II receptor subtype 1 (AT1) . The AT1 receptor mediates most of the known physiological activities of angiotensin II (AII), a hormone that plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

Irbesartan inhibits the activity of angiotensin II by specifically and selectively antagonizing the AT1 receptor . This noncompetitive antagonism blocks the action of angiotensin II, leading to vasodilation and a reduction in the secretion of aldosterone . As a result, blood pressure is lowered, which is beneficial in the management of hypertension .

Biochemical Pathways

The primary biochemical pathway affected by Irbesartan is the renin-angiotensin-aldosterone system (RAAS). By blocking the AT1 receptor, Irbesartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to vasodilation and decreased fluid volume, thereby lowering blood pressure .

Pharmacokinetics

Genetic polymorphism of the enzyme CYP2C9, which metabolizes Irbesartan, can significantly alter the pharmacokinetics of the drug

Action Environment

The action, efficacy, and stability of Irbesartan can be influenced by various environmental factors. For instance, the presence of certain substances in the body, such as sodium, can affect the activity of the RAAS and thus the effectiveness of Irbesartan . Additionally, factors such as pH and temperature could potentially impact the stability of the compound.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Irbesartan N-Trityl Impurity involves the protection of the amine group of Irbesartan followed by its reaction with Trityl Chloride.", "Starting Materials": [ "Irbesartan", "Trityl Chloride", "Sodium Hydroxide", "Methanol", "Diethyl Ether" ], "Reaction": [ "Irbesartan is dissolved in methanol.", "Sodium Hydroxide is added to the solution to adjust the pH to 9-10.", "Trityl Chloride is added dropwise to the solution with stirring.", "The reaction mixture is stirred at room temperature for 12-18 hours.", "The reaction mixture is then poured into a separating funnel and extracted with diethyl ether.", "The organic layer is separated and washed with water.", "The organic layer is dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure to obtain the crude product.", "The crude product is purified by column chromatography to obtain Irbesartan N-Trityl Impurity." ] } | |

CAS 编号 |

886999-35-5 |

分子式 |

C44H42N6O |

分子量 |

670.86 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

2-Butyl-3-[[2’-[2-(triphenylmethyl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。